2-Quinoxalineacetonitrile
Overview
Description
2-Quinoxalineacetonitrile is a nitrogen-containing heterocyclic compound with the molecular formula C10H7N3 It is a derivative of quinoxaline, which is a bicyclic compound consisting of a benzene ring fused with a pyrazine ring
Mechanism of Action
Target of Action
Quinoxalines, a class of n-heterocyclic compounds, are known to have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . They have diverse therapeutic uses and have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .
Mode of Action
Quinoxalines and their derivatives are known to interact with various biological targets, leading to their wide range of pharmacological effects
Biochemical Pathways
Quinoxalines are known to influence a variety of biochemical processes due to their broad spectrum of biological activity
Result of Action
Given the known biological activities of quinoxalines, it can be inferred that 2-quinoxalineacetonitrile may have significant effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Quinoxalineacetonitrile typically involves the condensation of o-phenylenediamine with a dicarbonyl compound, followed by subsequent reactions to introduce the nitrile group. One common method is the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst to form quinoxaline, which is then reacted with cyanogen bromide to yield this compound .
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing reaction conditions to increase yield and purity. These methods may involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 2-Quinoxalineacetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2-carboxylic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine group, forming 2-quinoxalineacetamide.
Substitution: The nitrile group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Major Products:
Oxidation: Quinoxaline-2-carboxylic acid.
Reduction: 2-quinoxalineacetamide.
Substitution: Various halogenated or alkylated derivatives of this compound.
Scientific Research Applications
2-Quinoxalineacetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antiviral agent due to its ability to interfere with the replication of pathogens.
Medicine: Research has indicated that derivatives of this compound may have anticancer properties, making it a candidate for drug development.
Industry: It is used in the production of dyes, pigments, and other materials due to its stable chemical structure and reactivity
Comparison with Similar Compounds
Quinoxaline: The parent compound, which lacks the nitrile group.
Quinoxaline-2-carboxylic acid: An oxidized derivative.
2-Quinoxalineacetamide: A reduced derivative.
Uniqueness: 2-Quinoxalineacetonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-quinoxalin-2-ylacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-4,7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSRPUZNTHPOHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00302910 | |
Record name | 2-Quinoxalineacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00302910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14068-13-4 | |
Record name | 2-Quinoxalineacetonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155196 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Quinoxalineacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00302910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(quinoxalin-2-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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